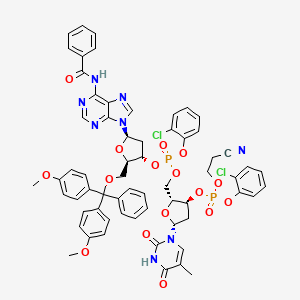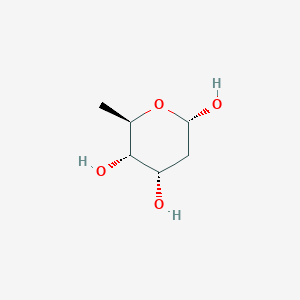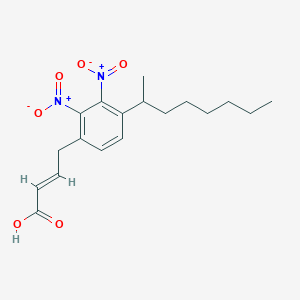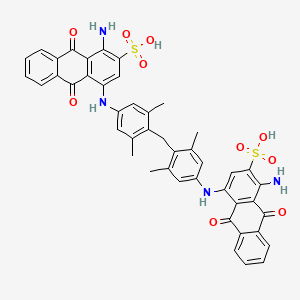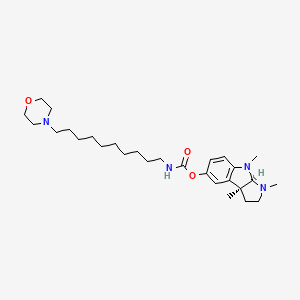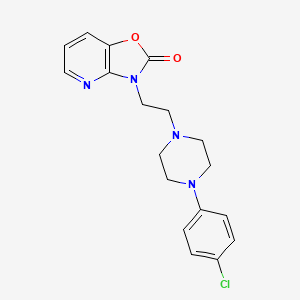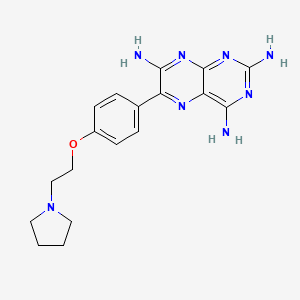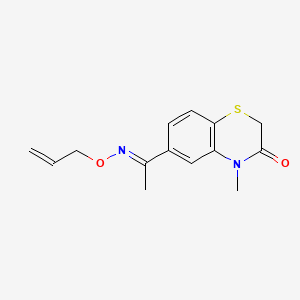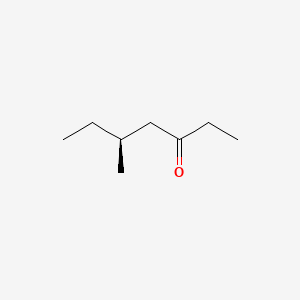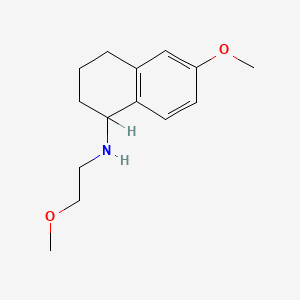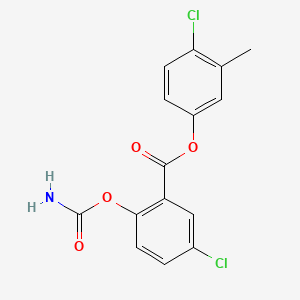
Octamoxin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octamoxin sulfate involves the reaction of octan-2-ylhydrazine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the sulfate salt. The process involves the following steps:
Preparation of Octan-2-ylhydrazine: This is achieved by the reaction of octan-2-one with hydrazine hydrate.
Formation of this compound: The octan-2-ylhydrazine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Octamoxin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Although no longer marketed, octamoxin sulfate was used as an antidepressant and has been studied for its potential therapeutic effects.
Industry: The compound is used in the production of other chemicals and as a research tool in various industrial applications .
Mecanismo De Acción
Octamoxin sulfate exerts its effects by irreversibly inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar therapeutic effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase enzymes.
Uniqueness
Octamoxin sulfate is unique due to its irreversible and nonselective inhibition of monoamine oxidase enzymes. Unlike some other MAOIs, it has a hydrazine structure, which contributes to its specific pharmacological properties .
Propiedades
Número CAS |
3845-07-6 |
|---|---|
Fórmula molecular |
C8H22N2O4S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
octan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-3-4-5-6-7-8(2)10-9;1-5(2,3)4/h8,10H,3-7,9H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
JJILSUYJNDUISN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



